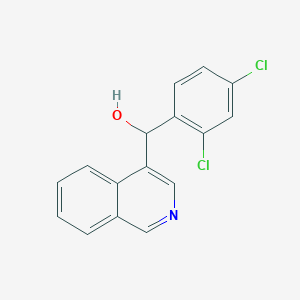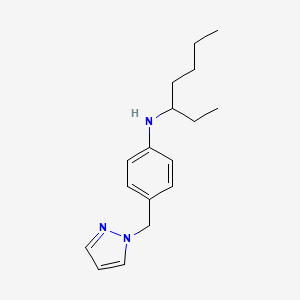![molecular formula C12H15N3 B7577761 N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine, also known as MPMP, is a novel compound that has been gaining attention in the scientific community for its potential applications in pharmacology and medicinal chemistry. MPMP is a derivative of the well-known compound, phenethylamine, which has been extensively studied for its psychoactive and neurochemical effects. In
Mécanisme D'action
The mechanism of action of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves its binding to SERT and NET, which leads to the inhibition of serotonin and norepinephrine reuptake. This results in an increase in the extracellular levels of these neurotransmitters, which can lead to antidepressant and anxiolytic effects. This compound has also been shown to induce apoptosis in cancer cells, which is believed to be mediated by its interaction with mitochondrial membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has been found to have antinociceptive, anti-inflammatory, and anticonvulsant effects. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine is its high selectivity for SERT and NET, which makes it a potentially useful tool for studying the role of these transporters in depression and anxiety disorders. However, one of the limitations of this compound is its relatively low potency compared to other antidepressant and anxiolytic drugs, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine. One area of interest is the development of more potent derivatives of this compound that could be used as antidepressant and anxiolytic drugs. Another area of interest is the development of this compound-based anticancer drugs, which could be used to treat a wide range of cancers. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves the reaction of 2-methylpyrazole-3-carboxaldehyde with 3-bromo-2-methylphenylamine, followed by the reduction of the resulting imine with sodium triacetoxyborohydride. This method has been reported to yield this compound in high purity and yield.
Applications De Recherche Scientifique
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has been studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit selective binding affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which are important targets for the treatment of depression and anxiety disorders. This compound has also been shown to have potent activity against cancer cells, making it a potential candidate for anticancer drug development.
Propriétés
IUPAC Name |
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-4-3-5-11(8-10)12-6-7-14-15(12)2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYNHWNDNRHRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)






![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)
